5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is known for its significant role in medicinal chemistry, particularly in the development of chemotherapeutic agents. It is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
The synthesis of 5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method includes the reaction of a pyrimidine derivative with a fluorinating agent under controlled conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleic acid interactions and functions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its fluorine substitution, which enhances its biological activity. Similar compounds include:
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent.
Tegafur: A prodrug of 5-FU, used in combination therapies.
Capecitabine: Another prodrug of 5-FU, designed for oral administration.
These compounds share a common mechanism of action but differ in their pharmacokinetics and clinical applications.
Properties
CAS No. |
65528-41-8 |
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Molecular Formula |
C9H11FN2O3 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5-fluoro-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O3/c10-7-5-12(9(14)11-8(7)13)4-6-2-1-3-15-6/h5-6H,1-4H2,(H,11,13,14) |
InChI Key |
NEPYLBSUVIVISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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